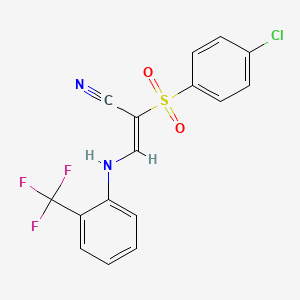

![molecular formula C11H15Cl2N B2708139 N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine CAS No. 893577-89-4](/img/structure/B2708139.png)

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE” has a linear formula of C8H7Cl2NO3 and a molecular weight of 236.056 . Another compound, “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, has a linear formula of C8H7Cl2NO2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. For “METHYL N-(3,4-DICHLOROPHENYL)-N-HYDROXYCARBAMATE”, the molecular weight is 236.056 . For “METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE”, the molecular weight is 220.056 .Applications De Recherche Scientifique

Expedient Synthesis of N-Methyl- and N-Alkylamines

The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is crucial due to their extensive use in life-science molecules. A study by Senthamarai et al. (2018) discusses an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process allows for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules, highlighting the importance of such compounds in regulating molecular activities (Senthamarai et al., 2018).

Catalytic Amination of Biomass-Based Alcohols

Amines play a pivotal role in the chemical industry, and their synthesis often involves ammonia. An alternative method involves the catalytic amination of biomass-based alcohols, presenting an environmentally friendly approach. Pera‐Titus and Shi (2014) discuss various processes, including hydroamination and reductive amination, that have been developed for amine synthesis, offering insights into sustainable chemical production (Pera‐Titus & Shi, 2014).

Oxidation Products of Antioxidants

Rapta et al. (2009) investigate the oxidation of N,N′-substituted p-phenylenediamines, significant in the rubber industry as antioxidants. Their study provides electrochemical and spectroscopic insights into the formation of oxidation products, which are crucial for understanding the stability and degradation of these materials (Rapta et al., 2009).

Synthesis of Aromatic Poly(Amine-Imide)s

The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine in material science. Cheng et al. (2005) elaborate on the preparation of these polymers, which exhibit good solubility, thermal stability, and electrochromic characteristics, suggesting their potential in electronic applications (Cheng et al., 2005).

Continuous Chemoselective Methylation

Oku et al. (2004) explore the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method signifies advancements in the chemoselectivity of methylation reactions, pivotal for the synthesis of N-methylated amino alcohols and diamines, showcasing the chemical versatility of amines in synthesis processes (Oku et al., 2004).

Mécanisme D'action

Target of Action

The primary target of the compound N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine is the transient receptor potential channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .

Mode of Action

This compound interacts with its targets by binding to the transient receptor potential channels, thereby influencing the flow of ions across the cell membrane . This interaction results in changes in cellular excitability and signal transduction, affecting various cellular functions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with transient receptor potential channels . By influencing these channels, the compound can affect cellular excitability and signal transduction, leading to changes in various cellular functions .

Propriétés

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWPKCAVUSXFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)

![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)

![3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)

![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)

![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)